Benzyl L-prolinate molecular weight and formula
Benzyl L-prolinate molecular weight and formula
Operational Identity, Synthesis, and Application in Drug Discovery
Executive Summary
Benzyl L-prolinate (commonly handled as its hydrochloride salt, H-Pro-OBn[1]·HCl ) is a critical chiral building block in peptide synthesis and asymmetric organocatalysis. Its primary utility lies in its role as a C-terminal protecting group that is orthogonal to standard carbamate protectors (Boc, Fmoc). Unlike methyl or ethyl esters, the benzyl ester can be cleaved via neutral hydrogenolysis (
This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol, and its mechanistic function in high-value chemical workflows.
Part 1: Physicochemical Identity
In drug development, precision in stoichiometry is non-negotiable. While the theoretical interest often lies in the free base (
Comparative Properties Table
| Property | Benzyl L-prolinate (Free Base) | Benzyl L-prolinate Hydrochloride (Salt) |
| CAS Number | 3375-31-3 | 16652-71-4 (Standard Commercial Form) |
| Formula | ||
| Molecular Weight | 205.25 g/mol | 241.71 g/mol |
| Physical State | Viscous Oil (unstable) | White Crystalline Powder (stable) |
| Melting Point | N/A (Liquid at RT) | 148 – 151 °C |
| Solubility | DCM, EtOAc, MeOH | Water, MeOH, EtOH |
| pKa (approx) | ~10.6 (secondary amine) | N/A (Salt form) |
| Optical Rotation |
Critical Note on Stoichiometry: When calculating equivalents for coupling reactions, you must use the MW of the salt (241.71 ) and include a tertiary base (e.g., DIPEA or NMM) to neutralize the HCl and liberate the nucleophilic amine.
Part 2: Synthetic Utility & Mechanism
Orthogonal Protection in Peptide Synthesis
The benzyl ester is strategically chosen when the peptide sequence contains residues sensitive to the harsh acids (HF, TFMSA) required to cleave other esters.
-
Mechanism: The benzyl group is removed via catalytic hydrogenation.[2] The mechanism involves the adsorption of the aromatic ring onto the Palladium surface, followed by hydride transfer that cleaves the benzylic C-O bond, releasing Toluene and the free carboxylic acid.
-
Orthogonality:
-
Stable to: TFA (Boc removal conditions), Piperidine (Fmoc removal conditions).
-
Labile to:
, strong aqueous base (saponification).
-
Organocatalysis
In asymmetric synthesis, Benzyl L-prolinate serves as a "hydrophobic proline." The benzyl ring adds steric bulk and alters solubility profiles compared to native proline, often enhancing enantioselectivity in aldol and Michael addition reactions occurring in non-polar solvents.
Visualizing the Protection Cycle
The following diagram illustrates the workflow where Benzyl L-prolinate is used to protect the C-terminus, allowing N-terminal growth without side reactions.
Figure 1: The strategic role of Benzyl L-prolinate in solution-phase peptide synthesis, highlighting the protection-deprotection loop.[2]
Part 3: Validated Synthesis Protocol
Objective: Synthesis of L-Proline Benzyl Ester Hydrochloride from L-Proline. Scale: 100 mmol (approx. 11.5 g starting material).[3]
Reagents
-
L-Proline (Reagent Grade, >99%)
-
Benzyl Alcohol (Anhydrous, 10 equivalents - acts as solvent and reactant)
-
Thionyl Chloride (
) (1.1 equivalents) -
Diethyl Ether (
) (for precipitation)
Step-by-Step Methodology
-
Setup & Cooling (Causality: Exotherm Control): Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2). Charge with Benzyl Alcohol (100 mL). Cool the flask to 0°C using an ice/water bath.
-
Why: The reaction of Thionyl Chloride with alcohol is highly exothermic. Failure to cool will result in uncontrolled HCl generation and potential degradation of the alcohol.
-
-
Activation: Add Thionyl Chloride (
, 8.0 mL, 110 mmol) dropwise over 20 minutes.-
Mechanism:[3] This generates the active electrophile (alkyl chlorosulfite/HCl) in situ.
-
-
Addition: Add L-Proline (11.5 g, 100 mmol) in portions. The solution may become turbid.
-
Reaction: Remove the ice bath and heat the mixture to 100°C for 2–3 hours. The solution should become clear.
-
Validation: Monitor by TLC (System: MeOH/CHCl3 1:9). The baseline spot of Proline should disappear.
-
-
Workup (Causality: Solubility Differential): Cool the mixture to room temperature. Pour the reaction mixture slowly into 1.0 L of cold Diethyl Ether with vigorous stirring.
-
Why: The Benzyl L-prolinate HCl salt is insoluble in ether, while the excess Benzyl Alcohol and impurities remain in solution.
-
-
Isolation: Filter the white precipitate. Wash the cake extensively with cold ether (
mL) to remove residual benzyl alcohol (which has a high boiling point and is difficult to dry off). -
Drying: Dry under high vacuum (<1 mbar) at 40°C for 12 hours.
-
Expected Yield: ~90-95% (approx. 22-23 g).
-
Target MP: 148–150°C.
-
Part 4: Quality Control & Characterization
To ensure the integrity of the "Self-Validating System," the isolated product must meet specific spectral criteria before use in downstream applications.
Proton NMR ( -NMR, 300 MHz, DMSO- )
The spectrum must show distinct signals for the benzyl group and the proline ring.
- 7.35–7.45 (m, 5H): Aromatic protons (Benzyl group).
-
5.25 (s, 2H): Benzylic methylene (
). Critical Check: If this is a split signal or shifted, check for racemization. -
4.35 (m, 1H):
-proton of Proline. -
3.0–3.3 (m, 2H):
-protons (adjacent to Nitrogen). -
1.9–2.3 (m, 4H):
and protons.
Mass Spectrometry (ESI-MS)
-
Positive Mode: Major peak at m/z 206.1
. -
Note: You will observe the mass of the free base cation, not the salt (241.7).
Purity Check (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Detection: UV 254 nm (detects the Benzyl chromophore).
References
-
Sigma-Aldrich. L-Proline benzyl ester hydrochloride Product Specification. Retrieved from
-
PubChem. Proline benzyl ester hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard text for benzyl ester orthogonality).
-
ChemicalBook. L-Proline benzyl ester hydrochloride Properties and Synthesis. Retrieved from
